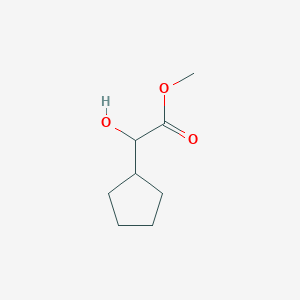

Methyl 2-cyclopentyl-2-hydroxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-cyclopentyl-2-hydroxyacetate” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It is used for research purposes .

Physical And Chemical Properties Analysis

“Methyl 2-cyclopentyl-2-hydroxyacetate” has a molecular weight of 158.20 . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results . Further analysis would require more specific information or research.Aplicaciones Científicas De Investigación

Polymerization and Material Science

- Polymerization : Methyl 2-cyclopentyl-2-hydroxyacetate was utilized in synthesizing methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, leading to radical homopolymerization. This process, which includes cyclopropanation and Wittig olefination, results in a polymer with a glass transition temperature of 90°C. The reactivity of this compound in radical copolymerization was higher than that of methyl methacrylate, indicating its potential in material science and polymerization applications (Moszner et al., 2003).

Chemical Synthesis and Reactions

- Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates : A study reported the synthesis of various acyclic and cyclic compounds using methyl 2-hydroxy-2-methoxy acetate, demonstrating its utility in creating a diverse range of chemical structures (Percino & Hernández, 2007).

- Chirality Transfer in Ester Enolate Claisen Rearrangement : The compound was used in the ester enolate Claisen rearrangement, which showed complete asymmetric transfer and high erythroselectivity. This demonstrates its utility in stereocontrolled synthesis, particularly for optically active pheromones (Fujisawa, Tajima & Sato, 1984).

- Synthesis of Tri- and Tetrasubstituted Furans : The compound played a role in synthesizing substituted 2-hydroxy-3-acetylfurans, showcasing its potential in creating specialized organic compounds (Stauffer & Neier, 2000).

Medicinal Chemistry and Drug Development

- Development of Novel Cyclosporin A Derivatives : Methyl 2-cyclopentyl-2-hydroxyacetate was used in the preparation of novel cyclosporin A derivatives, which have potential therapeutic applications (Paprica, Margaritis & Petersen, 1992).

Environmental and Sustainable Chemistry

- Cyclopentyl Methyl Ether (CPME) as a Green Solvent : While not directly related to methyl 2-cyclopentyl-2-hydroxyacetate, cyclopentyl methyl ether, a related compound, has been studied for its potential as a green and sustainable solvent, highlighting the interest in cyclopentyl-based compounds in environmental chemistry (Watanabe, 2013).

Propiedades

IUPAC Name |

methyl 2-cyclopentyl-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXMCCQZCPSJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)

![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)

![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)

![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)